BenchChemオンラインストアへようこそ!

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Physicochemical profiling Lead optimization Fragment-based drug discovery

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1609522-07-7; HCl salt CAS 1609400-85-2) is a bicyclic heterocycle comprising a saturated piperidine ring fused to a pyrazole, bearing a methyl ester at the 3-position. It belongs to the tetrahydropyrazolo[4,3-c]pyridine class, a privileged scaffold exploited across multiple therapeutic programs — including c-Met kinase inhibitors, CB1 receptor inverse agonists, and anti-tubercular agents — due to its dense hydrogen-bonding capacity and tunable substitution vectors.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B7891108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1CNCC2
InChIInChI=1S/C8H11N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11)
InChIKeyJUNPOZIIIIIMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate — Core Scaffold Identity and Procurement Baseline


Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1609522-07-7; HCl salt CAS 1609400-85-2) is a bicyclic heterocycle comprising a saturated piperidine ring fused to a pyrazole, bearing a methyl ester at the 3-position [1]. It belongs to the tetrahydropyrazolo[4,3-c]pyridine class, a privileged scaffold exploited across multiple therapeutic programs — including c-Met kinase inhibitors, CB1 receptor inverse agonists, and anti-tubercular agents — due to its dense hydrogen-bonding capacity and tunable substitution vectors [2]. Commercially available as a ChemBridge building block (ID 4045370) with ≥95% purity, its primary role is as a synthetic intermediate for lead generation and fragment-based drug discovery .

Why Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate Cannot Be Casually Substituted


Within the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family, even minor ester-group variations produce measurably distinct physicochemical and pharmacological outcomes. The methyl ester confers a LogP of approximately −0.72 (HCl salt), whereas the ethyl ester analog registers a LogP of +0.56 — a difference exceeding one log unit that directly impacts aqueous solubility, passive permeability, and protein binding [1]. Furthermore, SAR studies on pyrazolo[4,3-c]pyridine-based c-Met inhibitors demonstrate that subtle alterations at the C-3 position can shift enzymatic IC₅₀ values by more than an order of magnitude and influence kinase selectivity by >50-fold [2]. For procurement decisions, these differences mean that interchanging the methyl ester with the ethyl ester, free carboxylic acid, or N-methylated congener without experimental validation risks invalidating SAR continuity, altering lead optimization trajectories, and compromising reproducibility in biological assays.

Quantitative Comparator Evidence for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate


Lipophilicity Differentiation: Methyl Ester vs. Ethyl Ester vs. Free Acid

The methyl ester (target compound, HCl salt) exhibits a calculated LogP of −0.72 and LogD (pH 7.4) of −0.81, placing it in a distinctly more hydrophilic regime than the ethyl ester analog (LogP = +0.56) and a more lipophilic regime than the free carboxylic acid (LogP = −2.64) [1]. For fragment-based screening libraries, the Rule of Three compliance is critical: the methyl ester (MW 181.19, 2 rotatable bonds, ≤3 H-bond donors) fully satisfies these criteria, while the ethyl ester (MW 195.22, 3 rotatable bonds) is borderline and the free acid introduces a charged carboxylate that alters solubility behavior [2].

Physicochemical profiling Lead optimization Fragment-based drug discovery

Hydrochloride Salt Advantage: Solubility and Handling Relative to Free Base

The hydrochloride salt form (CAS 1609400-85-2) is explicitly reported to enhance solubility and stability compared to the free base, facilitating weighing, dissolution, and long-term storage in screening collections [1]. This is a commercially meaningful differentiator from the free base (CAS 1609522-07-7), which may exhibit lower aqueous solubility and reduced chemical stability under ambient storage conditions. The HCl salt is supplied as a solid with ≥95% purity and quantified LogD values at physiologically relevant pH (LogD pH 5.5 = −2.52; LogD pH 7.4 = −0.81) .

Salt selection Formulation Compound management

Scaffold Privilege: Quantitative Kinase Inhibition Evidence from Close Analog 8c (c-Met IC₅₀ = 68 nM)

Although direct enzymatic data for the methyl ester building block itself are not reported, a close structural analog in the same 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series — compound 8c — demonstrated c-Met kinase inhibition with an IC₅₀ of 68 nM and >50-fold selectivity against a panel of other tyrosine kinases [1]. The C-3 carboxylate group is a critical pharmacophoric anchor in this series: modifications at this position directly alter kinase hinge-binding interactions. Separately, the pyrazolo[4,3-c]pyridine core has yielded PtpB-Mtb inhibitors with Kd values as low as 0.012 µM, confirming the scaffold's capacity to generate high-affinity binders across diverse target classes [2].

Kinase inhibition Oncology Structure-activity relationship

ChemBridge Building Block Availability: Procurement Metrics vs. Custom Synthesis

The target compound is catalogued as ChemBridge building block 4045370 (HCl salt), available from stock in quantities from 200 µmol to 10 g with pricing transparency (e.g., 1 g = $154) and rush delivery options . In contrast, the ethyl ester analog (CAS 926926-62-7) and the free carboxylic acid are distributed through fragmented supply chains with variable purity specifications and longer lead times. The methyl ester's computed properties — LogP = −0.72, MW = 181.19, 2 rotatable bonds, 2 HBD, 3 HBA — place it squarely within ChemBridge's Fragment Library Rule of Three criteria, qualifying it for fragment-based screening without additional purification [1].

Compound procurement Screening library Building block

Safety Profile Documentation: GHS Classification Data for Laboratory Handling

The HCl salt has an official GHS classification registered with ECHA: Acute Toxicity Category 4 (harmful if swallowed), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity — Single Exposure Category 3 (may cause respiratory irritation) [1]. This regulatory documentation provides procurement teams with actionable safety handling requirements that are less readily available for the ethyl ester or free acid analogs, which lack centralized ECHA notifications .

Laboratory safety Risk assessment Compound management

Evidence-Backed Application Scenarios for Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate Procurement


Fragment-Based Screening Library Expansion

With MW 181.19, LogP −0.72, and full Rule of Three compliance, the methyl ester is ideally suited for fragment library augmentation [1]. The HCl salt form ensures rapid dissolution in aqueous DMSO mixtures, minimizing precipitation artifacts in high-concentration fragment screens. Procurement from ChemBridge's catalogued stock (≥95% purity) eliminates the need for in-house purification prior to screening .

Kinase Inhibitor Lead Generation — c-Met and JAK Family Targets

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has produced c-Met inhibitors with IC₅₀ values as low as 68 nM and >50-fold kinase selectivity [1]. The C-3 methyl ester provides a versatile handle for amidation, hydrolysis, or transesterification, enabling rapid SAR exploration. Patent literature further supports its utility in generating JAK3-, TYK2-, and LRRK2-targeted compound libraries .

Anti-Infective Drug Discovery — Tuberculosis and Trypanosomiasis Programs

Pyrazolo[4,3-c]pyridine derivatives have demonstrated PtpB-Mtb inhibition (Kd = 0.012 µM) and PEX14-PEX5 protein-protein interaction disruption (KD = 163 µM) with trypanocidal activity [1]. The methyl ester building block serves as an entry point for synthesizing focused libraries targeting neglected tropical diseases, where its favorable LogD profile supports cell permeability in mycobacterial and parasitic assays.

Peripherally Restricted CB1 Receptor Antagonist Optimization

The tetrahydropyrazolo[4,3-c]pyridine core has yielded peripherally selective CB1 inverse agonists with brain-to-plasma ratios as low as 1/64, achieved by introducing polar groups that increase topological polar surface area [1]. The methyl ester's moderate LogD (pH 7.4 = −0.81) provides a balanced starting point for tuning CNS exclusion through further functionalization at the N-5 piperidine position.

Quote Request

Request a Quote for methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.